CID 17578047
Description
CID 17578047, identified as oscillatoxin D, is a marine-derived cyclic polyketide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria, notably Oscillatoria species, and are associated with potent biological activities, including cytotoxicity and ion channel modulation . The chemical structure of oscillatoxin D (Figure 1A) features a macrocyclic lactone core with hydroxyl, methyl, and conjugated double bond substituents, which are critical for its bioactivity . Analytical techniques such as GC-MS and vacuum distillation have been employed to characterize its purity and distribution in natural extracts .
Properties
Molecular Formula |
C31H26ClN3O4 |
|---|---|
Molecular Weight |
540.0 g/mol |
InChI |
InChI=1S/C31H26ClN3O4/c1-2-16-39-25-12-6-3-8-19(25)27(36)26-24-11-7-15-35(24)31(21-17-18(32)13-14-23(21)34-29(31)38)30(26)20-9-4-5-10-22(20)33-28(30)37/h2-6,8-10,12-14,17,24,26H,1,7,11,15-16H2,(H,33,37)(H,34,38)/t24-,26-,30+,31+/m0/s1 |
InChI Key |
QFJNZYVRIFQEGH-CBVMVLCFSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)Cl)NC4=O |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)Cl)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 17578047 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:
Key conditions :
-
Reagents: Methanol, ethanol, or higher alcohols.
-
Catalysts: Sulfuric acid, p-toluenesulfonic acid, or molecular sieves .
-
Applications: Ester derivatives are used in polymer synthesis and as plasticizers.
Hydrogenation of the Double Bond
The α,β-unsaturated system undergoes catalytic hydrogenation to yield saturated derivatives:
Key conditions :
-
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
-
Selectivity: Complete saturation of the double bond without affecting the cyclohexyl group.
Diels-Alder Cycloaddition
The conjugated diene system participates in [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride):
Key features :
-
Regioselectivity: Favors endo transition state due to electron-withdrawing carboxylic acid group .
-
Applications: Synthesis of complex polycyclic structures for drug discovery .
Nucleophilic Additions
The α,β-unsaturated acid undergoes Michael additions with nucleophiles (e.g., amines, thiols):
Mechanism :
-
Nucleophilic attack at the β-carbon.
-
Proton transfer and tautomerization .
Applications : Bioactive molecule synthesis .
Decarboxylation Reactions
Under thermal or oxidative conditions, decarboxylation yields cyclohexylpentene derivatives:
Conditions :
Reactivity in Multicomponent Reactions (MCRs)
The compound’s dual functionality allows participation in green MCRs, such as:
-
Knoevenagel Condensation : With malononitrile and amines in water .
-
Tandem Reactions : Combining esterification and cyclization steps .
Example MCR Pathway :
-
Knoevenagel adduct formation with malononitrile.
-
Nucleophilic attack by diamines.
Mechanistic Insights
Scientific Research Applications
CID 17578047 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 17578047 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Oscillatoxin D
Oscillatoxin D is part of a structurally homologous series. Key analogues include:
30-Methyl-oscillatoxin D (CID 185389)
Oscillatoxin E (CID 156582093)
Oscillatoxin F (CID 156582092)
Table 1: Structural and Physicochemical Properties
| Compound | CID | Molecular Formula | Molecular Weight | Key Structural Features | LogP (Predicted) | Bioavailability Score |
|---|---|---|---|---|---|---|
| Oscillatoxin D | 17578047 | C₂₈H₄₂O₈ | 514.6 g/mol | Macrocyclic lactone, hydroxyl groups | 3.2 | 0.55 |
| 30-Methyl-oscillatoxin D | 185389 | C₂₉H₄₄O₈ | 528.6 g/mol | Methyl substitution at C-30 | 3.5 | 0.50 |
| Oscillatoxin E | 156582093 | C₂₇H₄₀O₉ | 508.6 g/mol | Additional epoxide group | 2.8 | 0.45 |
| Oscillatoxin F | 156582092 | C₂₆H₃₈O₈ | 490.6 g/mol | Reduced double bond conjugation | 2.5 | 0.40 |
Data inferred from structural analysis and predictive models
Structural and Functional Differences
(i) 30-Methyl-oscillatoxin D (CID 185389)
- Structural Difference : A methyl group at the C-30 position replaces a hydrogen atom in oscillatoxin D.
(ii) Oscillatoxin E (CID 156582093)
- Structural Difference : Incorporates an epoxide group in the macrocyclic ring.
- Impact : The epoxide increases polarity (lower LogP), likely improving solubility but reducing blood-brain barrier (BBB) penetration .
(iii) Oscillatoxin F (CID 156582092)
Research Implications and Gaps
- Pharmacological Studies: Limited data exist on the specific targets and IC₅₀ values of oscillatoxin analogues. Further in vitro assays are needed to correlate structural modifications with activity .
- Synthetic Accessibility : Oscillatoxin D and its analogues have high synthetic complexity scores (~2.1–2.5), complicating large-scale production .
- Ecological Role: The functional significance of oscillatoxin methylation or epoxidation in cyanobacterial ecology remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
